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molecular formula C6H3ClIN3 B6326682 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-93-7

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B6326682
M. Wt: 279.46 g/mol
InChI Key: BPGWWRPPLVFBGK-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

(E)-N-(6-chloro-3-iodopyridin-2-yl)-N′-hydroxyformimidamide (6.0 g, 0.02 mol) is treated with polyphosphoric acid (40 g) at 80° C. for 4 h with stirring. The reaction mixture is diluted with cold water (100 mL), and then neutralized with 10 N aq. sodium hydroxide solution to pH 8. The aqueous solution is extracted with dichloromethane (100 mL×3). The combined organic extracts are washed with saturated aq. sodium bicarbonate solution (50 mL), brine (30 mL×3), dried over sodium sulfate, filtered, and filtrate concentrated to afford 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (5.6 g, 94%) as an off-white solid. LCMS Purity: 95% by UV 254 nm detection; LCMS-ESI (m/z): calcd for C6H3ClIN3, 278.9; [M+H]+ found, 279.9. 1H NMR (300 MHz, DMSO-d6) δ 8.63 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.29 (d, J=7.8 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]/[CH:9]=[N:10]/O)[C:5]([I:12])=[CH:4][CH:3]=1.[OH-].[Na+]>O>[Cl:1][C:2]1[N:7]2[N:10]=[CH:9][N:8]=[C:6]2[C:5]([I:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N\C=N\O)I
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with dichloromethane (100 mL×3)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated aq. sodium bicarbonate solution (50 mL), brine (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2N1N=CN2)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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